Cas no 1784086-06-1 (2-(3-methoxyphenyl)-1H-imidazol-4-amine)
2-(3-methoxyphenyl)-1H-imidazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazol-5-amine, 2-(3-methoxyphenyl)-
- 2-(3-methoxyphenyl)-1H-imidazol-4-amine
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- MDL: MFCD30476666
- Inchi: 1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)10-12-6-9(11)13-10/h2-6H,11H2,1H3,(H,12,13)
- InChI Key: YEQSQUOLYBTINY-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC(OC)=C2)NC(N)=CN=1
2-(3-methoxyphenyl)-1H-imidazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-318642-0.05g |
2-(3-methoxyphenyl)-1H-imidazol-4-amine |
1784086-06-1 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
| Enamine | EN300-318642-0.1g |
2-(3-methoxyphenyl)-1H-imidazol-4-amine |
1784086-06-1 | 95.0% | 0.1g |
$640.0 | 2025-03-19 | |
| Enamine | EN300-318642-0.25g |
2-(3-methoxyphenyl)-1H-imidazol-4-amine |
1784086-06-1 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
| Enamine | EN300-318642-0.5g |
2-(3-methoxyphenyl)-1H-imidazol-4-amine |
1784086-06-1 | 95.0% | 0.5g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-318642-1.0g |
2-(3-methoxyphenyl)-1H-imidazol-4-amine |
1784086-06-1 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
| Enamine | EN300-318642-2.5g |
2-(3-methoxyphenyl)-1H-imidazol-4-amine |
1784086-06-1 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
| Enamine | EN300-318642-5.0g |
2-(3-methoxyphenyl)-1H-imidazol-4-amine |
1784086-06-1 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 | |
| Enamine | EN300-318642-10.0g |
2-(3-methoxyphenyl)-1H-imidazol-4-amine |
1784086-06-1 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
| Enamine | EN300-318642-1g |
2-(3-methoxyphenyl)-1H-imidazol-4-amine |
1784086-06-1 | 1g |
$728.0 | 2023-09-05 | ||
| Enamine | EN300-318642-5g |
2-(3-methoxyphenyl)-1H-imidazol-4-amine |
1784086-06-1 | 5g |
$2110.0 | 2023-09-05 |
2-(3-methoxyphenyl)-1H-imidazol-4-amine Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-(3-methoxyphenyl)-1H-imidazol-4-amine
2-(3-Methoxyphenyl)-1H-imidazol-4-amine: A Comprehensive Overview
2-(3-Methoxyphenyl)-1H-imidazol-4-amine, also known by its CAS number 1784086-06-1, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazole family, a class of nitrogen-containing aromatic heterocycles, and its structure incorporates a methoxyphenyl group, which contributes to its unique chemical properties and potential biological activities.
The synthesis of 2-(3-methoxyphenyl)-1H-imidazol-4-amine involves a multi-step process that typically begins with the preparation of the corresponding imidazole ring. Recent advancements in synthetic methodologies have enabled chemists to optimize the yield and purity of this compound, making it more accessible for research and development purposes. The incorporation of the methoxy group at the 3-position of the phenyl ring is crucial, as it influences the compound's solubility, stability, and interaction with biological targets.
Recent studies have highlighted the potential of 2-(3-methoxyphenyl)-1H-imidazol-4-amine as a promising candidate in drug discovery. Its imidazole core is known to exhibit various bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. For instance, research published in 2023 demonstrated that this compound exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase. This finding underscores its potential application in treating conditions like Alzheimer's disease.
In addition to its pharmacological applications, 2-(3-methoxyphenyl)-1H-imidazol-4-amine has also been explored for its role in materials science. Its ability to form stable coordination complexes with metal ions makes it a valuable component in the development of new materials for catalysis and sensing applications. Recent breakthroughs in this area have leveraged its unique electronic properties to create highly sensitive sensors for detecting environmental pollutants.
The structural versatility of 2-(3-methoxyphenyl)-1H-imidazol-4-amine has also made it an attractive scaffold for further chemical modifications. Researchers have been actively exploring various substitution patterns on the imidazole ring to enhance its bioavailability and efficacy. For example, substituting the methoxy group with other electron-donating or withdrawing groups has been shown to significantly alter the compound's pharmacokinetic profile and target specificity.
From an environmental perspective, understanding the degradation pathways of 2-(3-methoxyphenyl)-1H-imidazol-4-amine is critical for assessing its ecological impact. Recent studies have employed advanced analytical techniques to investigate its biodegradation under various environmental conditions. These findings are essential for ensuring sustainable practices in its production and use.
In conclusion, 2-(3-methoxyphenyl)-1H-imidazol-4-amine, with its CAS number 1784086-06-1, represents a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a key player in future scientific developments. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic research and industrial applications.
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